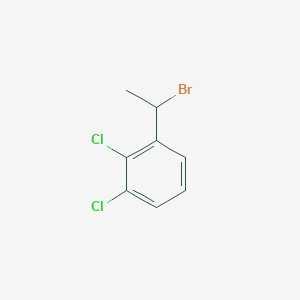
1-(1-Bromoethyl)-2,3-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-2,3-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and two chlorine atoms
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-2,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential use in the development of new drugs and therapeutic agents.
Agriculture: Studied for its role in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
Target of Action
The primary target of 1-(1-Bromoethyl)-2,3-dichlorobenzene is currently unknown
Mode of Action
Without specific information on the primary target, the mode of action of this compound is also unknown . This can lead to changes in the activity of the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, factors such as pH and temperature can affect its stability and reactivity. Additionally, the presence of other chemicals can influence its behavior, potentially leading to synergistic or antagonistic effects.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,3-dichlorobenzene can be synthesized through the bromination of 2,3-dichlorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the ethyl group attached to the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoethyl)-2,3-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxyethyl)-2,3-dichlorobenzene, 1-(1-Cyanoethyl)-2,3-dichlorobenzene.
Oxidation: 2,3-Dichlorobenzoic acid, 2,3-Dichlorobenzaldehyde.
Reduction: 2,3-Dichlorotoluene.
Comparación Con Compuestos Similares
1-(1-Bromoethyl)-benzene: Lacks the chlorine substituents, resulting in different reactivity and applications.
2,3-Dichlorotoluene: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
1-(1-Chloroethyl)-2,3-dichlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 1-(1-Bromoethyl)-2,3-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents, which impart distinct reactivity and stability to the compound. This combination of substituents makes it a valuable intermediate in various chemical processes and applications.
Propiedades
IUPAC Name |
1-(1-bromoethyl)-2,3-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWVFRMNYUYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2918586.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2918590.png)
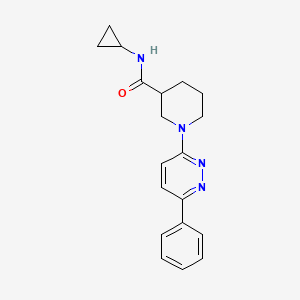
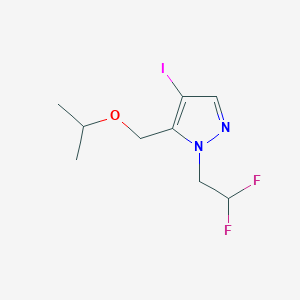
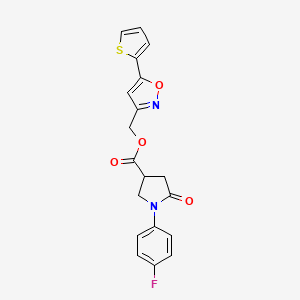
![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)
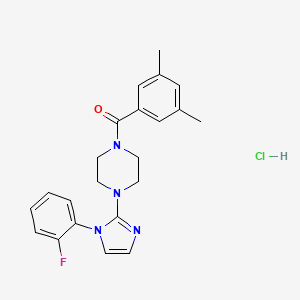
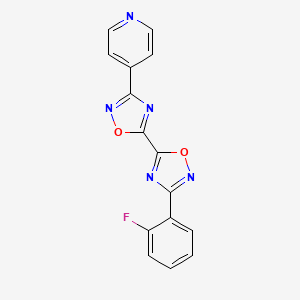
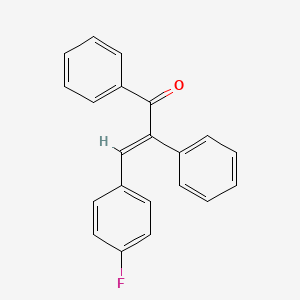

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/new.no-structure.jpg)
![1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2918606.png)
